molecular formula C18H21N5 B12246697 4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

Cat. No.: B12246697
M. Wt: 307.4 g/mol
InChI Key: LRLFFBZEYYVVEE-UHFFFAOYSA-N
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Description

4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core fused with a piperidine ring, makes it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the triazolopyrazine core through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The reaction conditions often include the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the benzylation of the piperidine nitrogen to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Similar core structure but lacks the piperidine ring.

    4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine: Contains a morpholine ring instead of a piperidine ring.

    3-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine: Similar structure but with different substitution patterns.

Uniqueness

4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific combination of the triazolopyrazine core and the piperidine ring. This combination enhances its biological activity and selectivity, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

8-(4-benzylpiperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H21N5/c1-14-20-21-18-17(19-9-12-23(14)18)22-10-7-16(8-11-22)13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3

InChI Key

LRLFFBZEYYVVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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